Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-
Overview
Description
Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, typically involves the reaction of 2-aminophenol with 2-hydroxy-4,6-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methanone linkage. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and stabilizers.
Mechanism of Action
The mechanism by which Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)- exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. In medicinal applications, it may interact with specific enzymes or receptors to exert anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 2,2’-dihydroxy-4,4’-dimethoxy-: Similar structure but lacks the amino group.
Acetophenone, 2’,6’-dihydroxy-4’-methoxy-: Similar structure but with different functional groups.
Uniqueness
Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)-, is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(2-aminophenyl)-(2-hydroxy-4,6-dimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-9-7-12(17)14(13(8-9)20-2)15(18)10-5-3-4-6-11(10)16/h3-8,17H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWSXWPCYARAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486390 | |
Record name | Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61736-72-9 | |
Record name | Methanone, (2-aminophenyl)(2-hydroxy-4,6-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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